molecular formula C13H18BrNO B1269704 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine CAS No. 355815-73-5

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Cat. No. B1269704
M. Wt: 284.19 g/mol
InChI Key: YKMDVJNTWQQGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine often involves multi-step chemical processes that include bromination, methoxylation, and the introduction of the cyclopentanamine moiety. While specific synthesis routes for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine are not detailed in available literature, analogous processes can be inferred from related compounds. For instance, a method involves radiolabeling phenyl moieties with carbon-11, indicating a potential for use in positron emission tomography (PET) ligand development for neuroreceptor imaging (Christiaans et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine has been explored through various analytical techniques, including X-ray crystallography and spectroscopic methods. These analyses reveal insights into the compound's conformation, molecular interactions, and the impact of substituents on its overall structure. For example, studies on Schiff bases related to the target compound have elucidated the effects of bromo and methoxy groups on molecular conformation and stability (Zhu & Qiu, 2011).

Scientific Research Applications

PET Tracer for NR2B NMDA Receptors

A study by Christiaans et al. (2014) focused on the synthesis and evaluation of a compound structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors. This receptor plays a crucial role in learning and memory, and its overactivation is linked to neurodegenerative disorders like Alzheimer's disease. The study aimed to develop a ligand for positron emission tomography (PET) imaging of the NR2B binding site on the NMDA receptor.

Antiviral Activity of Bromophenol Derivatives

Zhao et al. (2004) conducted research on bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds with structural similarities to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. These compounds were evaluated for their activity against various human cancer cell lines and microorganisms, although they were found to be inactive in these tests.

Synthesis and Analytical Characterizations

Another relevant study by Wallach et al. (2016) involved the synthesis and analytical characterizations of a range of N-alkyl-arylcyclohexylamines, similar to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. The study aimed to aid in the identification of new psychoactive substances and provided detailed analytical data for various compounds.

Neurotoxic Potential Evaluation

Zimmerman et al. (1986) investigated the neurotoxic potential of m-methoxy-MPTP, a compound structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. This study highlighted the importance of understanding the neurotoxic effects of such compounds, especially in relation to Parkinsonism.

Pharmaceutical Research

A study by Valente et al. (2012) focused on chemical manipulations of bis(bromo- and dibromo-phenol) compounds, closely related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine, to identify selective inhibitors for PR-SET7 and EZH2. This research has implications for cancer therapy, particularly in epigenetic applications.

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDVJNTWQQGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355133
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

CAS RN

355815-73-5
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Tripathi, A Ganeshpurkar, SK Singh… - International Journal of …, 2023 - Elsevier
Glucocerebrosidase (GCase), a GBA1 gene-encoded lysosomal enzyme, is a risk factor for Parkinson's disease (PD). Chaperones that increase GCase activity can potentially be …
Number of citations: 2 www.sciencedirect.com

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